molecular formula C4H6AuNaO4S B076480 Sodium aurothiomalate CAS No. 12244-57-4

Sodium aurothiomalate

Cat. No.: B076480
CAS No.: 12244-57-4
M. Wt: 370.11 g/mol
InChI Key: AATVVBHCZDQBFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium aurothiomalate is synthesized by reacting gold salts with thiomalic acid. The reaction typically involves the formation of an opalescent mixture of this compound with a lower alkanol .

Industrial Production Methods: The industrial production of this compound involves the careful control of reaction conditions to ensure the purity and efficacy of the compound. The process includes the formation of a colorless form of this compound through specific manufacturing methods .

Chemical Reactions Analysis

Types of Reactions: Sodium aurothiomalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its biological activity and therapeutic effects .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions are typically controlled to maintain the stability of the compound .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often analyzed to understand the compound’s mechanism of action and therapeutic potential .

Comparison with Similar Compounds

Uniqueness: Sodium aurothiomalate is unique due to its specific immunosuppressive properties and its ability to modulate various cellular mechanisms.

Biological Activity

Sodium aurothiomalate (AuTM) is a gold-containing compound primarily used in the treatment of rheumatoid arthritis (RA) and other inflammatory conditions. Its biological activity is characterized by various mechanisms that influence immune responses, cellular signaling, and potential anti-tumor effects. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

The precise mechanisms through which this compound exerts its biological effects are not fully understood, but several key actions have been identified:

  • Inhibition of Prostaglandin Synthesis : this compound may decrease the synthesis of prostaglandins, which are mediators of inflammation. This action contributes to its anti-inflammatory properties in conditions like rheumatoid arthritis .
  • Monocyte Activation : Studies have shown that AuTM can stimulate monocyte activity, increasing the production of superoxide anions in patients with RA. This effect is associated with successful therapeutic outcomes .
  • Impact on Cellular Signaling : Research indicates that AuTM inhibits protein kinase C (PKC) signaling pathways, which may contribute to its antitumor activity. In preclinical models, AuTM has demonstrated potent effects against tumor growth .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important information regarding its absorption, distribution, metabolism, and elimination:

  • Absorption : AuTM is rapidly absorbed following intramuscular injection, with peak serum concentrations occurring within 3 to 6 hours .
  • Volume of Distribution : The apparent volume of distribution is approximately 0.26 kg^-1 .
  • Protein Binding : About 85-90% of this compound is protein-bound in the bloodstream .
  • Elimination : The primary route of elimination is urinary excretion, with around 35% of the dose eliminated within ten days post-administration. Fecal elimination accounts for an additional 9.4% .

Case Studies and Research Findings

Several studies have investigated the efficacy and biological activity of this compound in clinical settings:

  • Rheumatoid Arthritis Treatment : A study involving patients with RA demonstrated that treatment with AuTM led to significant increases in serum thiol levels and enhanced monocyte activation. Patients who responded to therapy exhibited marked improvements in clinical symptoms and laboratory parameters .
  • Antitumor Activity : In a Phase I clinical trial, this compound was evaluated for its potential as a PKCι inhibitor in cancer therapy. The results indicated that AuTM could inhibit tumor growth in preclinical models, suggesting a promising avenue for further research into its antitumor capabilities .
  • Histamine Release : Research has shown that AuTM can induce histamine release from mast cells, which may play a role in its therapeutic effects in inflammatory diseases .

Comparative Analysis with Other Gold Compounds

To better understand the unique properties of this compound, it is useful to compare it with other gold compounds used in medical treatments:

CompoundMechanism of ActionClinical UseKey Findings
This compoundInhibits prostaglandin synthesisRheumatoid arthritisEnhances monocyte activation; anti-inflammatory
AuranofinInhibits thioredoxin reductaseRheumatoid arthritis; cancerPotent against HCV; affects collagen expression
Gold Sodium ThiomalateSimilar to AuTM; less commonly usedRA treatmentSimilar anti-inflammatory effects

Properties

CAS No.

12244-57-4

Molecular Formula

C4H6AuNaO4S

Molecular Weight

370.11 g/mol

IUPAC Name

disodium;gold(1+);2-sulfidobutanedioate

InChI

InChI=1S/C4H6O4S.Au.Na/c5-3(6)1-2(9)4(7)8;;/h2,9H,1H2,(H,5,6)(H,7,8);;

InChI Key

AATVVBHCZDQBFG-UHFFFAOYSA-N

SMILES

C(C(C(=O)[O-])[S-])C(=O)[O-].[Na+].[Na+].[Au+]

Canonical SMILES

C(C(C(=O)O)S)C(=O)O.[Na].[Au]

Color/Form

White to yellowish-white powder;  mixture of mono- and disodium salts

Key on ui other cas no.

12244-57-4

Pictograms

Irritant

Related CAS

74916-57-7

shelf_life

Following the date of manufacture, ... gold sodium thiomalate injection /has an expiration date/ of 5 years.

solubility

Very soluble in water;  practically insoluble in alcohol, ether

Synonyms

Aurolate
Aurothiomalate
Aurothiomalate, Sodium
Gold Disodium Thiomalate, Monohydrate
Gold Sodium Thiomalate
Gold Thiomalate
Gold Thiomalate, Sodium
Gold Thiomalic Acid
Mercaptobutanedioic Acid Monogold(1+) Sodium Salt
Miocrin
Miocrisin
Monogold (1+) Disodium Thiomalate
Myochrysine
Myocrisin
Myocrysine
Sodium Aurothiomalate
Sodium Gold Thiomalate
Sodium Thiomalate, Gold
Sodium Thiomalatoaurate
Tauredon
Thiomalate, Gold
Thiomalatoaurate, Sodium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium aurothiomalate
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Sodium aurothiomalate
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Sodium aurothiomalate
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Sodium aurothiomalate
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Sodium aurothiomalate
Reactant of Route 6
Sodium aurothiomalate

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